2-(1,2,3-Thiadiazol-4-yl)phenyl 2-thiophenecarboxylate
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Overview
Description
2-(1,2,3-Thiadiazol-4-yl)phenyl 2-thiophenecarboxylate is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring attached to a phenyl group and a thiophenecarboxylate moiety
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring have been found to interact with various biological targets .
Mode of Action
It is known that thiadiazole derivatives can undergo ring opening in the presence of certain reagents, leading to the formation of new compounds .
Biochemical Pathways
Compounds with a thiadiazole ring have been found to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiadiazole derivatives have been found to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 2-thiophenecarboxylate typically involves the reaction of 2-aminothiophenol with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with 2-bromothiophene-3-carboxylic acid under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)phenyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
2-Phenyl-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
4-Substituted phenyl-1,3,4-thiadiazole: Used in the development of new pharmaceuticals and materials.
Uniqueness
2-(1,2,3-Thiadiazol-4-yl)phenyl 2-thiophenecarboxylate is unique due to the presence of both the thiadiazole and thiophenecarboxylate moieties, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
[2-(thiadiazol-4-yl)phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S2/c16-13(12-6-3-7-18-12)17-11-5-2-1-4-9(11)10-8-19-15-14-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQHRDZDUIKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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